crystal structure and polymorphism of 2-(Methylamino)pentanenitrile hydrochloride
crystal structure and polymorphism of 2-(Methylamino)pentanenitrile hydrochloride
An In-depth Technical Guide to the Solid-State Characterization of 2-(Methylamino)pentanenitrile Hydrochloride: A Methodological Approach
Abstract
The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. This guide presents a comprehensive methodological framework for the solid-state characterization of a novel compound, using 2-(Methylamino)pentanenitrile Hydrochloride as a case study. While specific experimental data for this compound is not publicly available, this whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the necessary steps to fully characterize a new chemical entity's solid form. The narrative emphasizes the causality behind experimental choices, the integration of various analytical techniques for a holistic understanding, and the implications of the findings for pharmaceutical development.
Introduction: The Imperative of Solid-State Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are the characteristics of its solid form. The specific arrangement of molecules in a crystal lattice dictates properties such as melting point, dissolution rate, and chemical reactivity.[1] The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can have profound implications for the quality, safety, and efficacy of the final drug product.[1][2] Different polymorphs of the same API are, in the eyes of regulatory bodies, different drug substances, each requiring thorough characterization.
This guide will use 2-(Methylamino)pentanenitrile Hydrochloride, a small molecule with functional groups prone to hydrogen bonding and conformational flexibility, as a model system to outline a robust strategy for comprehensive solid-state characterization. We will proceed as if this were a newly synthesized NCE, detailing the logical progression from initial crystallization to the elucidation of its crystal structure and a thorough investigation of its polymorphic landscape.
Part I: Initial Crystallization and Primary Crystal Structure Elucidation
The first step in characterizing the solid state of an NCE is to obtain single crystals of suitable quality for X-ray diffraction. This is often a process of systematic screening.
Experimental Protocol: Initial Crystallization Screening
The goal of this initial screen is to identify solvent systems and conditions that promote the growth of well-ordered, single crystals. The choice of solvents is guided by the predicted solubility of the hydrochloride salt.
Methodology:
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Solubility Assessment: A preliminary, small-scale solubility test is performed with a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dichloromethane).
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Crystallization Methods: Several crystallization techniques are employed in parallel:
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Slow Evaporation: Saturated or near-saturated solutions of 2-(Methylamino)pentanenitrile Hydrochloride in various solvents are prepared at room temperature and left undisturbed in loosely capped vials to allow for slow evaporation.
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Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility and inducing crystallization.
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Cooling Crystallization: A saturated solution is prepared at an elevated temperature (e.g., 40-60°C) and then slowly cooled to a lower temperature (e.g., 4°C).
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Single-Crystal X-ray Diffraction (SC-XRD) and Structure Analysis
Once suitable single crystals are obtained, SC-XRD is the definitive method for determining the molecular structure and crystal packing.
Workflow:
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Crystal Mounting and Data Collection: A high-quality crystal is selected, mounted on a goniometer, and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Hypothetical Crystal Structure of Form I
For the purpose of this guide, let us assume the initial crystallization from a methanol/ethyl acetate system yielded a single crystalline form, designated Form I . The hypothetical crystallographic data is summarized in Table 1.
Table 1: Hypothetical Crystallographic Data for 2-(Methylamino)pentanenitrile Hydrochloride (Form I)
| Parameter | Hypothetical Value |
| Chemical Formula | C6H13ClN2 |
| Formula Weight | 148.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.50 |
| c (Å) | 12.10 |
| β (°) | 98.5 |
| Volume (ų) | 1040.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.425 |
| Hydrogen Bonding | N-H···Cl, C-H···N |
Analysis of the Hypothetical Structure:
The analysis of the solved structure of Form I would reveal key features. The pentanenitrile backbone would likely adopt a specific conformation to minimize steric hindrance. The protonated methylamino group and the chloride ion would be the primary sites for hydrogen bonding, forming a robust network that defines the crystal packing. For instance, a common motif would be the formation of hydrogen-bonded chains or sheets, which are then packed in three dimensions.
Part II: Comprehensive Polymorphism Screening
The discovery of a single crystal form is not the end of the characterization process; it is the beginning of the search for polymorphism. A thorough screen is essential to de-risk the project by identifying all relevant crystalline forms early in development.
Rationale and Strategy
Polymorphs can arise from different molecular conformations or different packing arrangements in the crystal lattice.[3] A comprehensive screen should explore a wide range of crystallization conditions to provide the kinetic and thermodynamic opportunities for different forms to nucleate and grow.
Experimental Workflow for Polymorphism Screening
The following diagram illustrates a typical workflow for a polymorphism screen.
Caption: Workflow for a comprehensive polymorphism screening and characterization study.
Detailed Protocols for Key Screening Techniques
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Competitive Slurry Conversion: This is a powerful technique for determining the most stable polymorphic form at a given temperature.
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A mixture of the known crystal forms (e.g., a 1:1 mixture of Form I and a newly discovered Form II) is suspended in a solvent in which the compound has slight solubility.
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The slurry is agitated (e.g., stirred or shaken) at a constant temperature for an extended period (days to weeks).
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Periodically, a small sample of the solid is withdrawn, dried, and analyzed by PXRD.
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Over time, the less stable form will dissolve and recrystallize as the more stable form, a process known as Ostwald ripening. The experiment is complete when the PXRD pattern shows only the single, most stable form.
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Grinding-Induced Transformation: Mechanical stress can sometimes induce a polymorphic transformation.
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A sample of the initial form is gently ground with a mortar and pestle for a set period (e.g., 5-10 minutes).
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The resulting powder is analyzed by PXRD and DSC to check for any phase changes.
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Part III: Characterization and Differentiation of Polymorphs
Let us hypothesize that our screening efforts have identified a second crystalline form, Form II . We must now use a suite of analytical techniques to confirm it is a true polymorph and to understand its properties relative to Form I.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.
Hypothetical Results: Figure 1 shows the distinct, hypothetical PXRD patterns for Form I and Form II.
Table 2: Hypothetical Characteristic PXRD Peaks for Form I and Form II
| Form I (2θ) | Form II (2θ) |
| 12.5 | 10.8 |
| 15.3 | 14.2 |
| 18.9 | 16.7 |
| 21.1 | 22.0 |
| 25.2 | 26.5 |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and desolvation events. Thermogravimetric Analysis (TGA) measures changes in mass with temperature and is used to identify solvates or hydrates.
Hypothetical Results:
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Form I: DSC shows a single, sharp endotherm at 155°C, corresponding to its melting point. TGA shows no mass loss prior to melting, confirming it is an anhydrate.
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Form II: DSC shows a sharp endotherm at 145°C. TGA also shows no mass loss, indicating it is an anhydrate and a true polymorph, not a solvate.
The lower melting point of Form II suggests it is the less stable form at room temperature, according to the heat of fusion rule.
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. Differences in the crystal lattice and/or molecular conformation between polymorphs can lead to distinct shifts in the spectra, particularly in regions corresponding to hydrogen bonding (e.g., N-H stretching region).
Part IV: Thermodynamic Relationships and Stability
Understanding the thermodynamic relationship between polymorphs is crucial for selecting the appropriate form for development. The relationship can be either monotropic or enantiotropic.
Caption: Thermodynamic relationships between polymorphs.
Based on our hypothetical DSC and slurry experiment results (which would show Form II converting to Form I), the relationship between our two forms is monotropic , with Form I being the stable form under all tested conditions.
Conclusion and Implications for Drug Development
This guide has outlined a systematic and scientifically rigorous approach to the solid-state characterization of a new chemical entity, using the hypothetical case of 2-(Methylamino)pentanenitrile Hydrochloride. Our investigation led to the discovery of two anhydrous polymorphs, Form I and Form II.
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Form I was identified as the thermodynamically stable form, exhibiting a higher melting point.
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Form II is a metastable form.
For pharmaceutical development, Form I would be the preferred form to advance. Its thermodynamic stability ensures a lower risk of phase conversion during manufacturing and upon storage, which could otherwise alter the drug product's performance. The discovery and characterization of Form II are still vital, as its transient appearance during processing could impact factors like filtration and flowability. This comprehensive understanding of the polymorphic landscape is a non-negotiable prerequisite for successful and robust drug product development.
References
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